3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea
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Overview
Description
3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a galactopyranosyl moiety linked to a nitrosourea group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea typically involves the glycosylation of a suitable precursor with a galactopyranosyl donor. This process can be achieved through various methods, including the use of glycosyl halides or glycosyl trichloroacetimidates as donors. The reaction conditions often require the presence of a Lewis acid catalyst, such as silver triflate or boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitrosourea group can yield amine derivatives.
Substitution: The galactopyranosyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various glycosides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and glycoprotein synthesis.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea involves its interaction with specific molecular targets, such as enzymes and receptors. The galactopyranosyl moiety can bind to carbohydrate-recognizing proteins, while the nitrosourea group can undergo chemical transformations that modulate biological activity. These interactions can influence various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-O-beta-D-galactopyranosyl-beta-D-galactopyranoside
- Isopropyl 1-thio-beta-D-galactopyranoside (IPTG)
- 1-beta-D-galactopyranosyl-2-methylpropane
Uniqueness
3-beta-D-Galactopyranosyl-1-methyl-1-nitrosourea is unique due to the presence of both a galactopyranosyl moiety and a nitrosourea group, which confer distinct chemical reactivity and biological activity. This dual functionality sets it apart from other glycosides and nitrosourea compounds, making it a valuable tool in various research applications.
Properties
CAS No. |
37793-22-9 |
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Molecular Formula |
C8H15N3O7 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-7-6(15)5(14)4(13)3(2-12)18-7/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4+,5+,6-,7-/m1/s1 |
InChI Key |
ZWHIVVBRAXOOHL-VOQCIKJUSA-N |
Isomeric SMILES |
CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N=O |
Canonical SMILES |
CN(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
Origin of Product |
United States |
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